molecular formula C9H12N4O5S B2589670 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034465-12-6

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Katalognummer B2589670
CAS-Nummer: 2034465-12-6
Molekulargewicht: 288.28
InChI-Schlüssel: JNNQAEFWHRCLJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as ODZ10117, is a novel small molecule that has been recently developed for scientific research purposes. It belongs to the class of sulfonamide derivatives and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Biological Activities

Sulfonamides, including derivatives similar to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, have been extensively studied for their diverse therapeutic applications. These compounds have demonstrated significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showcasing their potential as multifaceted therapeutic agents. Notably, certain derivatives have shown promising anti-inflammatory and analgesic effects without causing notable tissue damage in liver, kidney, colon, and brain, marking a significant advancement in the development of safer therapeutic options (Ş. Küçükgüzel et al., 2013).

Anticancer and Radiosensitizing Evaluation

The exploration of sulfonamide derivatives for anticancer applications has identified compounds with higher activity against human tumor cell lines than doxorubicin, a widely used chemotherapeutic agent. These findings suggest the potential of sulfonamide derivatives, including those structurally related to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, as novel anticancer therapeutics or as agents to enhance the efficacy of existing treatments through radiosensitization (M. Ghorab et al., 2015).

Carbonic Anhydrase Inhibition

Research into the biological activity of sulfonamide derivatives has also highlighted their role as potent inhibitors of carbonic anhydrase isoenzymes, with implications for treating conditions like glaucoma. These studies provide insights into the molecular interactions and efficacy of sulfonamides in modulating enzymatic activity, further underscoring the compound class's versatility in therapeutic applications (Nurgün Büyükkıdan et al., 2017).

Antimicrobial Properties

The antibacterial activity of novel heterocyclic compounds containing a sulfonamido moiety has been investigated, revealing the potential of sulfonamide derivatives as effective antibacterial agents. This research opens avenues for the development of new antimicrobial drugs to combat resistant bacterial strains, contributing to the ongoing efforts to address antimicrobial resistance (M. E. Azab et al., 2013).

Eigenschaften

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O5S/c1-12-5-7(4-10-12)19(16,17)11-2-3-13-8(14)6-18-9(13)15/h4-5,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNQAEFWHRCLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.